2-(2-Methoxyphenoxy)acetamide

Monoamine Oxidase Selectivity Index Positional Isomer

SAR studies on phenoxyacetamide MAO inhibitors fail when ortho-substituted controls are substituted with para isomers-a 30-fold selectivity shift invalidates assay windows. 2-(2-Methoxyphenoxy)acetamide (CAS 183427-87-4) is the exact ortho isomer required to benchmark MAO-A vs. MAO-B discrimination. • Selectivity Index = 8.07 (MAO-A); ideal low-selectivity negative control for para-lead validation. • Distinct from ortho-Me (IC50 26 µM) & ortho-Cl (IC50 98 µM) analogs; critical data point for computational pharmacophore modeling. • Versatile acetamide/aryl ether intermediate for fused pyrimidine antimicrobials and α-glucosidase inhibitors. Supplied with ≥97% purity; ambient shipping; ready for immediate global dispatch.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 183427-87-4
Cat. No. B070489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenoxy)acetamide
CAS183427-87-4
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)N
InChIInChI=1S/C9H11NO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
InChIKeySWSQFEAWQBOBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenoxy)acetamide: MAO Inhibitor & Chemical Intermediate


2-(2-Methoxyphenoxy)acetamide (CAS 183427-87-4) is a synthetic phenoxyacetamide derivative with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol [1]. It serves as a key research compound in two primary contexts: first, as a selective, though moderate, inhibitor of monoamine oxidase (MAO) enzymes, where its ortho-methoxy substitution pattern yields a distinct inhibitory profile compared to other positional isomers [2]. Second, it functions as a versatile intermediate in the synthesis of more complex bioactive molecules, including N-arylacetamide hybrids with demonstrated antimicrobial properties [3].

Why 2-(2-Methoxyphenoxy)acetamide Cannot Be Substituted


In the class of phenoxyacetamide monoamine oxidase (MAO) inhibitors, the position of a substituent on the phenyl ring is a critical determinant of both potency and selectivity. Direct experimental evidence demonstrates that simply substituting 2-(2-Methoxyphenoxy)acetamide with its para-methoxy isomer (compound 12) or other ortho-substituted analogs will lead to dramatically different biological outcomes. For example, shifting the methoxy group from the ortho to the para position enhances MAO-A selectivity 30-fold [1]. Therefore, procurement decisions for chemical biology studies or structure-activity relationship (SAR) campaigns must be precise, as in-class compounds cannot be generically substituted without fundamentally altering the experimental results.

2-(2-Methoxyphenoxy)acetamide: Distinct Profile vs. Analogs


MAO-A Selectivity vs. Para-Methoxy Isomer

In a direct, head-to-head comparison, 2-(2-Methoxyphenoxy)acetamide (compound 11) exhibits a 30-fold lower selectivity index (SI) for MAO-A over MAO-B compared to its para-substituted isomer, 2-(4-Methoxyphenoxy)acetamide (compound 12). This highlights how the ortho-methoxy substitution essentially ablates the high selectivity characteristic of this pharmacophore [1].

Monoamine Oxidase Selectivity Index Positional Isomer

MAO-A Potency vs. Ortho-Substituted Analogs

When compared to other ortho-substituted analogs, 2-(2-Methoxyphenoxy)acetamide (IC50 MAO-A = 96 µM) is a significantly weaker MAO-A inhibitor than 2-(2-Methylphenoxy)acetamide (IC50 MAO-A = 26 µM), yet more potent than 2-(2-Chlorophenoxy)acetamide (IC50 MAO-A = 98 µM). This places it within a specific potency range that is distinct from its closest ortho-substituted peers [1].

Monoamine Oxidase Ortho-Substitution Structure-Activity Relationship

MAO-A Selectivity vs. Unsubstituted Parent

Despite its low selectivity compared to the para isomer, the addition of the ortho-methoxy group still imparts a modest advantage over the unsubstituted parent scaffold, 2-Phenoxyacetamide. The target compound demonstrates a slightly improved MAO-A selectivity profile (SI = 8.07) relative to the parent (SI = 11.27) [1].

Monoamine Oxidase Parent Scaffold Selectivity

Synthetic Intermediate for Antimicrobial Hybrids

Beyond its direct bioactivity, 2-(2-Methoxyphenoxy)acetamide serves as a crucial synthetic building block. A recent study utilized the 2-methoxyphenoxyacetamide core to construct a library of fused pyrimidine hybrids. The resulting derivative (compound 22c) showed superior antibacterial activity against Pseudomonas aeruginosa (inhibition zone: 23 mm) compared to the standard drug Gentamycin (21 mm) [1]. This confirms the compound's value as a synthetic intermediate where the parent's direct activity is not the primary procurement rationale.

Chemical Intermediate Antimicrobial Hybrid Molecules

2-(2-Methoxyphenoxy)acetamide: Proven Applications


Negative Control for MAO-A Selective Inhibitor Screening

As evidenced by its poor Selectivity Index of 8.07 for MAO-A [1], 2-(2-Methoxyphenoxy)acetamide is an ideal negative control compound. Research groups investigating highly selective MAO-A inhibitors, such as the para-substituted lead compounds from the same class, require this exact ortho isomer to validate their assay's ability to discriminate between high and low selectivity.

Core Scaffold for Antimicrobial & Anti-diabetic Hybrids

The compound's primary acetamide and aryl ether functional groups make it a versatile starting material. Its proven use in generating novel fused pyrimidine systems with potent activity against Pseudomonas aeruginosa [2], and as a scaffold for α-glucosidase inhibitors with IC50 values in the low micromolar range [3], positions it for procurement by synthetic chemistry labs focused on infectious disease or metabolic disorder targets.

Tool for Ortho-Substitution SAR Studies

For medicinal chemistry teams mapping the structure-activity relationship of phenoxyacetamide pharmacophores, this compound is irreplaceable. Its unique inhibitory profile, distinct from both the ortho-methyl (IC50 MAO-A = 26 µM) and ortho-chloro (IC50 MAO-A = 98 µM) analogs [1], provides a critical data point for computational modeling and drug design efforts aimed at fine-tuning MAO-A inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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